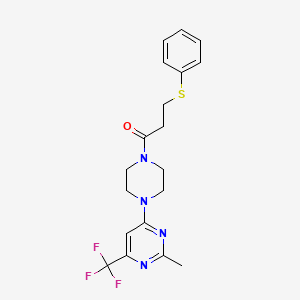

1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one

Description

The compound 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one features a piperazine core substituted with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group at the 4-position and a propan-1-one chain terminated by a phenylthio moiety. This structure combines electron-deficient (trifluoromethyl) and electron-rich (phenylthio) substituents, which may enhance metabolic stability and modulate receptor binding. Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding, making them candidates for targeting kinases, GPCRs, or antimicrobial pathways .

Propriétés

IUPAC Name |

1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4OS/c1-14-23-16(19(20,21)22)13-17(24-14)25-8-10-26(11-9-25)18(27)7-12-28-15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYCHNCXWRKGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCSC3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, synthesizing findings from various studies.

Synthesis

The synthesis of the target compound involves several steps, typically starting from 2-methyl-6-(trifluoromethyl)pyrimidine . The process generally includes:

- Formation of the Pyrimidine Ring : Reacting 2-methyl-6-(trifluoromethyl)pyrimidine with piperazine derivatives.

- Thioether Formation : Introducing a phenylthio group via nucleophilic substitution.

- Final Product Isolation : Purification through chromatography.

The overall yield and purity of the compound can vary based on the reaction conditions and purification methods employed.

Biological Activity

The biological activities of this compound have been evaluated in various studies, focusing on its potential as an antimicrobial, anticancer, and insecticidal agent.

Antimicrobial Activity

Research indicates that derivatives of trifluoromethyl pyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally similar to the target compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of the compound has been assessed using various cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). In vitro studies showed that at concentrations around 5 µg/mL, certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin . The structure–activity relationship suggests that the trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and target interaction.

Insecticidal Activity

Insecticidal assays have revealed that the compound exhibits activity against pests like Spodoptera frugiperda, with mortality rates significantly higher than control groups treated with conventional insecticides. The mode of action likely involves neurotoxic effects or metabolic disruption in target insects .

The proposed mechanism of action for the biological activities of 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one includes:

- Cell Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, leading to increased permeability.

- Enzyme Inhibition : Binding to specific enzymes or receptors critical for cell survival or proliferation.

Case Studies

Several studies have documented the biological effects of similar compounds:

- Antimicrobial Study : A study on trifluoromethyl pyrimidine derivatives showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values as low as 4.9 µM .

- Anticancer Evaluation : In a comparative study, derivatives were tested against cancer cell lines with IC50 values indicating promising anticancer activity.

- Insecticidal Testing : A series of trifluoromethyl pyrimidines were tested for their insecticidal properties, showing effective mortality rates at concentrations as low as 500 µg/mL .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.